2-(N-Isopropylmethylsulfonamido)acetic acid
Overview
Description
2-(N-Isopropylmethylsulfonamido)acetic acid is a chemical compound with the CAS Number: 905587-49-7 and a molecular weight of 195.24 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The linear formula of 2-(N-Isopropylmethylsulfonamido)acetic acid is C6H13NO4S . The molecular weight of this compound is 195.24 .Physical And Chemical Properties Analysis
2-(N-Isopropylmethylsulfonamido)acetic acid has a molecular weight of 195.24 .Scientific Research Applications
Aldose Reductase Inhibitors and Antioxidants
2-(N-Isopropylmethylsulfonamido)acetic acid derivatives have been investigated as aldose reductase inhibitors (ARIs) with potential antioxidant activity. These compounds are explored for their role in addressing long-term diabetic complications. Some derivatives exhibit potent ARI activity and significant antioxidant potential, indicating their relevance in diabetic therapy research (Alexiou & Demopoulos, 2010).
Chemical Property Studies
Research on compounds similar to 2-(N-Isopropylmethylsulfonamido)acetic acid, like N-(6-Methylpyridin-2-yl)mesitylenesulfonamide, has focused on understanding their chemical properties, such as hydrogen bond interactions and crystal structures. This research is valuable in the field of materials science and pharmaceuticals for understanding molecular interactions and properties (Pan, Kalf, & Englert, 2015).
Magnetic Resonance Spectroscopy
A derivative of 2-(N-Isopropylmethylsulfonamido)acetic acid, N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), has been applied in pH imaging using hyperpolarized (13)C magnetic resonance spectroscopy. This showcases the compound's utility in advanced medical imaging techniques, offering rapid pH measurements within physiological ranges (Flavell et al., 2015).
Synthesis and Catalysis
2-(N-Isopropylmethylsulfonamido)acetic acid and its derivatives are also studied for their roles in synthesis and catalysis. For instance, they have been used in the preparation of specific esters and in reactions like hydrosulfonylation, indicating their importance in synthetic chemistry (Schleusner et al., 2004; Miao et al., 2016).
Force-field Calculations in Carbohydrates
In the field of computational chemistry, studies on similar sulfonamide and acetic acid derivatives have contributed to understanding force-field calculations, especially in the context of carbohydrates. This research helps in understanding molecular interactions and properties, particularly in biological macromolecules (Ferro et al., 1995).
Mechanism of Action
While the specific mechanism of action for 2-(N-Isopropylmethylsulfonamido)acetic acid is not available, sulfonamides, a class of drugs to which this compound belongs, are known to inhibit and replace PABA in the enzyme dihydropteroate synthetase, which is important for the production of folate. This eventually inhibits the formation of dihydrofolate, tetrahydrofolate and also subsequently inhibits bacterial DNA growth and cell division or replication .
properties
IUPAC Name |
2-[methylsulfonyl(propan-2-yl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4S/c1-5(2)7(4-6(8)9)12(3,10)11/h5H,4H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHVIJTZLDDQNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)O)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Isopropylmethylsulfonamido)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.